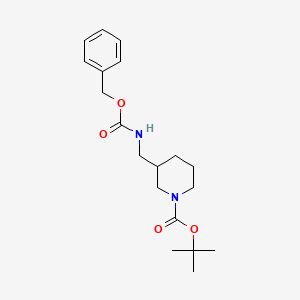![molecular formula C15H18N2O B8698215 3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine](/img/structure/B8698215.png)
3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine
Übersicht
Beschreibung
3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with an amine group at the 2-position and a benzyl ether group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 4-(1-Methylethyl)benzyl alcohol with a suitable pyridine derivative under basic conditions to form the benzyl ether linkage.
Amination: The next step involves the introduction of the amine group at the 2-position of the pyridine ring. This can be achieved through nucleophilic substitution reactions using amine sources such as ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine ring or the benzyl ether group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or benzyl ether positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the benzyl ether group can enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine core but differ in their substitution patterns and biological activities.
Imidazole Derivatives: These compounds have a similar heterocyclic structure and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the benzyl ether moiety further differentiates it from other similar compounds, potentially enhancing its biological activity and specificity.
Eigenschaften
Molekularformel |
C15H18N2O |
|---|---|
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C15H18N2O/c1-11(2)13-7-5-12(6-8-13)10-18-14-4-3-9-17-15(14)16/h3-9,11H,10H2,1-2H3,(H2,16,17) |
InChI-Schlüssel |
YBFGPKSMCFOMQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)COC2=C(N=CC=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


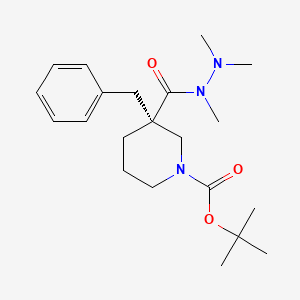

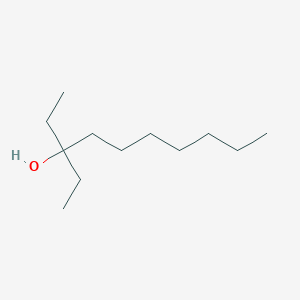




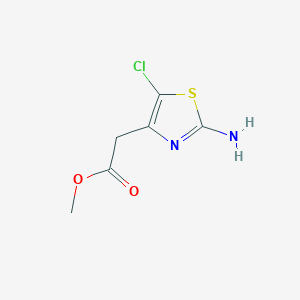
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methyl-](/img/structure/B8698184.png)
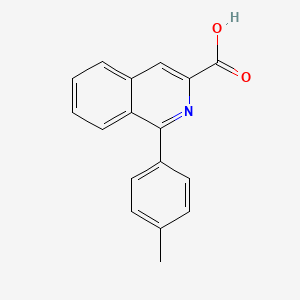

![5-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8698207.png)
